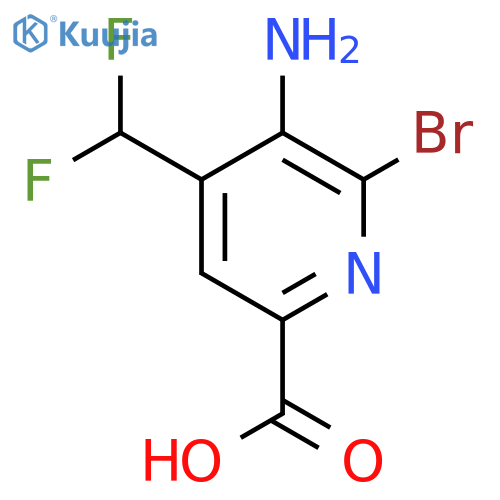

Cas no 1805346-43-3 (3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid)

1805346-43-3 structure

商品名:3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid

CAS番号:1805346-43-3

MF:C7H5BrF2N2O2

メガワット:267.027607679367

CID:4851952

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid

-

- インチ: 1S/C7H5BrF2N2O2/c8-5-4(11)2(6(9)10)1-3(12-5)7(13)14/h1,6H,11H2,(H,13,14)

- InChIKey: LAHQJRYZVGBWCA-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(C(F)F)=CC(C(=O)O)=N1)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 76.2

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029071418-1g |

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid |

1805346-43-3 | 97% | 1g |

$1,490.00 | 2022-04-01 |

3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1805346-43-3 (3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量